Aklavinone
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Overview
Description
Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.
Scientific Research Applications
Aklavinone in Antitumor Drug Development
This compound is an aglycone of aclacinomycin A, an important antitumor drug. It forms the backbone of several anthracycline antibiotics known for their anticancer properties. Researchers have successfully synthesized this compound independently, facilitating the production of structural analogs potentially useful in cancer treatment (Fox, 1981). A stereospecific total synthesis of this compound has been described, contributing to the development of enantioselective synthesis methods (James P. Rizzi & Andrew S. Kende, 1984).
Biosynthetic Pathways and Gene Cloning
Significant research has focused on the biosynthesis of this compound. For instance, the cloning of this compound biosynthesis genes from Streptomyces galilaeus provided insights into the early stages of polyketide synthesis in this compound biosynthesis (Tsukamoto et al., 1992). Further research includes the sequencing of the aknA region of the this compound biosynthetic gene cluster, revealing the presence of a gene responsible for catalyzing essential reductions in the this compound biosynthetic pathway (Tsukamoto et al., 1994).
Enzymatic Studies and Molecular Characterization
The enzymatic aspects of this compound's conversion in anthracycline-producing strains have been explored. For example, the characterization of this compound-11-hydroxylase from Streptomyces purpurascens revealed its role in the biosynthesis of daunorubicin, doxorubicin, and rhodomycins (Niemi et al., 1999). The molecular cloning and characterization of the this compound 11-hydroxylase gene further illuminated its significance in the production of anthracycline antibiotics (Hong et al., 1994).
Properties
CAS No. |
16234-96-1 |
---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |
InChI Key |
RACGRCLGVYXIAO-YOKWENHESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aklavinone; NSC 114780; NSC-114780; NSC114780 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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